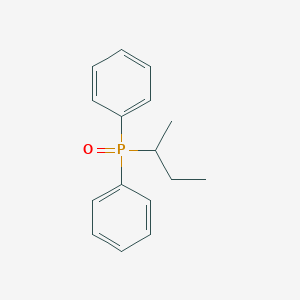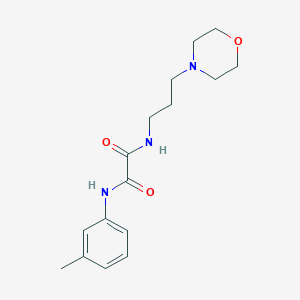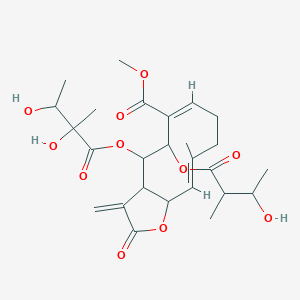
Tetraludin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraludin B is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. It is isolated from plants in the Asteraceae family, particularly from the species Tetragonotheca ludoviciana. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer and inflammation therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the sesquiterpene skeleton, followed by the introduction of the lactone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or synthetic methods. The extraction process includes harvesting the plant material, followed by solvent extraction and purification using techniques like chromatography. Synthetic methods, on the other hand, focus on optimizing the reaction conditions to produce this compound in large quantities with consistent quality .
化学反応の分析
Types of Reactions: Tetraludin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring or other functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological properties .
科学的研究の応用
Tetraludin B has a wide range of scientific research applications, including:
作用機序
Tetraludin B exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in regulating inflammatory processes, cell proliferation, and apoptosis. By blocking NF-κB activation, this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, this compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
類似化合物との比較
Enhydrin: Another sesquiterpene lactone with similar biological activities.
Repandins A, B, D, and E: Compounds that share structural similarities with Tetraludin B and exhibit comparable effects on NF-κB signaling and tumor cell growth.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds like enhydrin and repandins share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications set it apart .
特性
CAS番号 |
73489-04-0 |
|---|---|
分子式 |
C26H36O11 |
分子量 |
524.6 g/mol |
IUPAC名 |
methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+ |
InChIキー |
OQBDEQQBLOQXJR-CJECMMIBSA-N |
異性体SMILES |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
正規SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
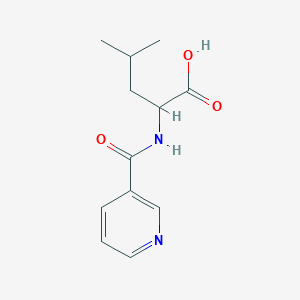
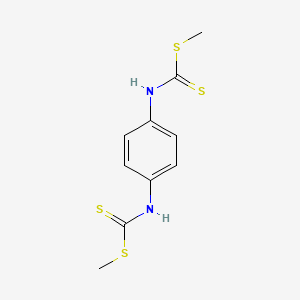
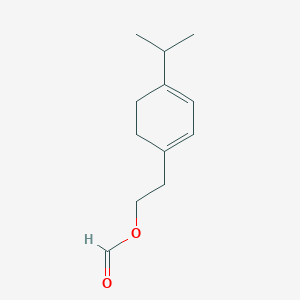
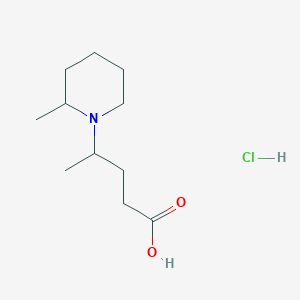
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
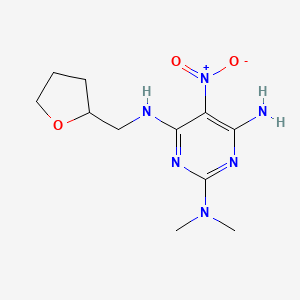


![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
